1-(2-phenoxypyridine-3-carbonyl)-4-phenylpiperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-phenoxypyridin-3-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c26-22(25-16-14-24(15-17-25)18-8-3-1-4-9-18)20-12-7-13-23-21(20)27-19-10-5-2-6-11-19/h1-13H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAZTGGRYJBVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(N=CC=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-phenoxypyridine-3-carbonyl)-4-phenylpiperazine typically involves multiple steps. One common method starts with the preparation of 2-phenoxypyridine-3-carbonyl chloride, which is then reacted with 4-phenylpiperazine under controlled conditions to yield the desired product . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction and improve yield.
Chemical Reactions Analysis
1-(2-Phenoxypyridine-3-carbonyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups
Scientific Research Applications
1-(2-Phenoxypyridine-3-carbonyl)-4-phenylpiperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-phenoxypyridine-3-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of 1-(2-phenoxypyridine-3-carbonyl)-4-phenylpiperazine, emphasizing differences in substituents, biological activity, and pharmacological outcomes.
Table 1: Structural and Functional Comparison of 4-Phenylpiperazine Derivatives
Neuroprotective Analogs: NSPP vs. Target Compound
- NSPP (1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine):
- Predicted Activity: Likely neuroprotective or anti-inflammatory, but specific targets require experimental validation.
Receptor-Selective Analogs: Carboxamide Derivatives vs. Target Compound
- Carboxamide Derivatives :
- Target Compound: Key Feature: The phenoxypyridine carbonyl may mimic carboxamide interactions but with different steric and electronic properties. Predicted Activity: Potential for multi-receptor modulation (e.g., dopamine or serotonin receptors) due to aromatic π-π stacking capabilities.
Anticancer Analogs: Diarylmethyl Derivatives vs. Target Compound
- Diarylmethyl Derivatives :
- Target Compound: Key Feature: The phenoxypyridine system may intercalate DNA or inhibit kinases. Predicted Activity: Possible antiproliferative effects, though cytotoxicity must be evaluated.
Biological Activity
1-(2-phenoxypyridine-3-carbonyl)-4-phenylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic potentials.
Antiviral Activity
Research indicates that derivatives of piperazines, including those similar to this compound, exhibit antiviral properties. Specifically, compounds with arylpiperazine structures have shown efficacy against various viruses, including HIV-1. For instance, studies have demonstrated that certain piperazine derivatives possess significant protection against viral infections, suggesting that modifications in their structure can enhance antiviral activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperazine derivatives. A series of compounds derived from 4-phenylpiperazine were screened for their antiproliferative effects on cancer cell lines. Notably, one compound demonstrated a mean GI50 value of 3.3 nM across 93 different cancer cell lines, indicating potent cytotoxicity . The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
Interaction with Biological Targets
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Tubulin Binding : Similar compounds have been shown to bind effectively to β-tubulin at the colchicine binding site, inhibiting microtubule formation and disrupting mitotic processes .
- Serotonin Receptor Modulation : Piperazine derivatives often exhibit activity on serotonin receptors (5-HT), which are implicated in numerous physiological processes and can affect mood and behavior .
Anticonvulsant Activity
A study focused on the anticonvulsant properties of related phenoxypyridine compounds revealed significant activity without producing sedation or ataxia. The pharmacological profile was comparable to phenytoin, a well-known anticonvulsant, suggesting that structural analogs could be developed for therapeutic use in seizure disorders .
Cancer Cell Line Studies
In a comprehensive screening of piperazine derivatives against cancer cell lines, several compounds were identified that not only inhibited tumor growth but also affected cell cycle dynamics. Flow cytometry analysis indicated that these compounds induced G2/M phase arrest, a critical point for cancer therapy development .
Data Summary
| Compound | Biological Activity | Mechanism | IC50/Mean GI50 |
|---|---|---|---|
| This compound | Antiviral, Anticancer | Tubulin Inhibition | 3.3 nM (against cancer cells) |
| Phenoxypyridine Derivative | Anticonvulsant | Modulation of neurotransmitter systems | Comparable to phenytoin |
Q & A
Q. What are the standard synthetic routes for 1-(2-phenoxypyridine-3-carbonyl)-4-phenylpiperazine?
The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, a common approach involves coupling 2-phenoxypyridine-3-carboxylic acid derivatives with 4-phenylpiperazine using activating agents like NaBH3CN under pH-controlled conditions (adjusted with CH3CO2H) in methanol . Reaction optimization includes monitoring progress via TLC and purification through column chromatography.
Q. Which spectroscopic techniques are essential for structural characterization?
High-resolution mass spectrometry (HRMS) confirms molecular mass, while and NMR verify connectivity and stereochemistry. Melting point analysis (e.g., 61.2–106.3°C) and dynamic viscosity measurements further validate purity and crystallinity . X-ray crystallography may resolve ambiguous stereochemistry in complex derivatives.
Q. How is the compound’s stability assessed under laboratory conditions?
Stability is evaluated via accelerated degradation studies under varying pH, temperature, and light exposure. Techniques like HPLC track decomposition products, while thermogravimetric analysis (TGA) assesses thermal stability. Compatibility with common solvents (e.g., DCM, MeOH) and oxidizers is also tested to prevent hazardous reactions .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with steric hindrance?
Yields (46–90%) are improved by adjusting solvent polarity (e.g., DMF for bulky groups), using microwave-assisted synthesis (e.g., 180°C, 300 W), or introducing Cu-catalyzed click chemistry for regioselective triazole formation . Kinetic studies identify rate-limiting steps, such as imine formation or acyl transfer.
Q. What strategies resolve contradictions in spectral data across studies?
Discrepancies in NMR or HRMS data often arise from impurities or solvent effects. Solutions include:
Q. How is structure-activity relationship (SAR) analysis conducted for this compound?
SAR studies involve synthesizing analogs with modified substituents (e.g., fluorophenyl, nitrobenzyl) and testing biological activity (e.g., cytotoxicity, enzyme inhibition). Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like carbonic anhydrase II or serotonin receptors. Bioisosteric replacements (e.g., trifluoromethyl groups) enhance metabolic stability .
Q. What methods validate molecular docking predictions for target binding?
Docking results are validated via:
Q. How are synthetic intermediates repurposed for novel bioactivity?
Intermediates like 1-(chloroacetyl)piperazine derivatives serve as scaffolds for hybrid molecules. For example, coupling with benzodioxinylcarbonyl groups via amidation creates compounds screened for anti-inflammatory or antimicrobial activity . High-throughput screening (HTS) identifies hits for further optimization.
Data Contradiction Analysis
Q. Why do cytotoxicity results vary between similar piperazine derivatives?
Discrepancies arise from cell line specificity (e.g., HeLa vs. MCF-7), assay protocols (MTT vs. resazurin), or impurities. Standardizing IC50 measurements with internal controls (e.g., doxorubicin) and verifying purity via LC-MS reduce variability .
Q. How to interpret conflicting logP values in computational vs. experimental studies?
Computational logP (e.g., XLogP3) may underestimate solvation effects. Experimental determination via shake-flask method (octanol/water partitioning) with HPLC quantification provides accurate hydrophobicity profiles. Adjusting force field parameters in software like Schrödinger improves prediction alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
